molecular formula C10H7NO3 B1440933 4-(Furan-2-YL)nicotinic acid CAS No. 1261961-41-4

4-(Furan-2-YL)nicotinic acid

Cat. No.: B1440933
CAS No.: 1261961-41-4
M. Wt: 189.17 g/mol
InChI Key: STSMEPBGTPOPOK-UHFFFAOYSA-N
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Description

4-(Furan-2-YL)nicotinic acid is a high-purity chemical compound offered as a reference standard for research and development purposes. This molecule is of significant interest in medicinal and agrochemical chemistry due to its hybrid structure, which incorporates a nicotinic acid (vitamin B3) core linked to a furan heterocycle. The nicotinic acid pharmacophore is a foundational scaffold in drug discovery, historically used to develop lipid-modifying agents and is known to function through mechanisms such as GPR109A receptor agonism and diacylglycerol acyltransferase 2 (DGAT2) inhibition . Simultaneously, the furan moiety is a privileged structure in heterocyclic chemistry, frequently employed in the synthesis of active ingredients for crop protection, including fungicides . As such, this compound serves as a versatile building block for the design and synthesis of novel bioactive molecules. It is strictly intended for laboratory research use by qualified professionals and is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(furan-2-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-10(13)8-6-11-4-3-7(8)9-2-1-5-14-9/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSMEPBGTPOPOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C(C=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692400
Record name 4-(Furan-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261961-41-4
Record name 4-(Furan-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Furan 2 Yl Nicotinic Acid and Its Derivatives

Strategies for Constructing the Pyridine (B92270) Core with Furan (B31954) Substituents

The creation of the 4-(furan-2-yl)nicotinic acid framework hinges on the effective formation of the bond between the furan and pyridine rings. Various synthetic strategies have been developed to achieve this, ranging from multi-step sequences to more sustainable, green chemistry approaches.

Multi-step Reaction Sequences

The construction of the 4-aryl-nicotinic acid core often involves multi-step synthetic routes. A common strategy is the de novo synthesis of the pyridine ring with the furan substituent already in place or introduced at a key step. One such approach begins with the Hantzsch dihydropyridine (B1217469) synthesis, which can be carried out in the bio-based solvent Cyrene. This method involves the condensation of an aldehyde (in this case, furan-2-carbaldehyde), a β-ketoester, and an ammonia (B1221849) source to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine.

Another versatile method involves the palladium-catalyzed cross-coupling of a pre-functionalized pyridine ring with a furan-based organometallic reagent. For instance, a Suzuki-Miyaura coupling reaction can be employed between a halogenated nicotinic acid derivative (e.g., a bromo- or chloro-nicotinic acid ester) and a furanboronic acid or its ester. This reaction is typically catalyzed by a palladium(0) complex with appropriate ligands and a base. The choice of starting materials and reaction conditions is crucial for achieving high yields and regioselectivity.

Furthermore, the synthesis can be approached by constructing the pyridine ring from acyclic precursors. For example, the reaction of chalcones with malononitrile (B47326) and ammonium (B1175870) acetate (B1210297) can lead to the formation of 2-amino-4,6-diaryl-nicotinonitriles, which can then be further modified to the desired nicotinic acid.

Green Chemistry Approaches in Synthesis (e.g., Cyrene-based)

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. The use of green solvents, such as Cyrene™, has emerged as a promising alternative to traditional polar aprotic solvents like DMF and DMSO, which are known for their toxicity. Cyrene™, a biodegradable, bio-based solvent derived from cellulose, has been successfully employed in the synthesis of nicotinic acid derivatives.

One notable application is in nucleophilic aromatic substitution (SNAr) reactions of nicotinic esters. Researchers have developed an efficient protocol for the SNAr of methyl 6-chloronicotinate with various phenols and thiophenols in Cyrene. A key finding was that very short reaction times (around 15 minutes) at elevated temperatures (150 °C) in a sealed tube prevent the polymerization of Cyrene, which can occur in the presence of bases. This method not only provides high yields but also simplifies product purification, as the highly water-soluble Cyrene allows for easy product precipitation upon the addition of water.

Cyrene has also proven effective as a solvent for microwave-assisted reactions, further reducing reaction times and improving energy efficiency. Additionally, tandem reactions, such as a one-pot SNAr followed by a Suzuki cross-coupling, have been successfully performed in Cyrene, showcasing its versatility as a green reaction medium.

Derivatization of the Carboxylic Acid Moiety (e.g., to hydrazides, amides)

The carboxylic acid group of this compound is a key functional handle for further molecular elaboration, allowing for the synthesis of a wide array of derivatives, most notably hydrazides and amides. These derivatives are often sought after for their potential biological activities.

The synthesis of nicotinic acid hydrazides is typically achieved by reacting the corresponding nicotinic acid ester with hydrazine (B178648) hydrate. This reaction is generally carried out under reflux in a suitable solvent such as ethanol (B145695) or 1,4-dioxan. The resulting hydrazide is a versatile intermediate that can be further reacted with aldehydes or ketones to form hydrazones, or with other electrophiles to generate a diverse library of compounds. For example, a series of N'-arylidene-6-(furan-2-yl)-2-methylnicotinohydrazides were synthesized by refluxing 6-(furan-2-yl)-2-methylnicotinohydrazide with various aromatic aldehydes in ethanol with a catalytic amount of glacial acetic acid.

Amide derivatives are also readily accessible from the parent nicotinic acid. A standard method involves the conversion of the carboxylic acid to an acyl chloride, typically using thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine. Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using a variety of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt).

The following table summarizes the synthesis of various hydrazide and amide derivatives of furan-substituted nicotinic acids:

Starting MaterialReagentsProductYield (%)Reference
6-(Furan-2-yl)-2-methylnicotinic acid esterHydrazine hydrate6-(Furan-2-yl)-2-methylnicotinohydrazide70
6-(Furan-2-yl)-2-methylnicotinohydrazide4-ChlorobenzaldehydeN'-(4-Chlorobenzylidene)-6-(furan-2-yl)-2-methylnicotinohydrazide52
6-(Furan-2-yl)-2-methylnicotinohydrazide4-FluorobenzaldehydeN'-(4-Fluorobenzylidene)-6-(furan-2-yl)-2-methylnicotinohydrazide57
6-(Furan-2-yl)-2-methylnicotinohydrazide4-Hydroxy-3-methoxybenzaldehyde6-(Furan-2-yl)-N'-(4-hydroxy-3-methoxybenzylidene)-2-methylnicotinohydrazide70
6-(Furan-2-yl)-2-methylnicotinohydrazide3,4-DimethoxybenzaldehydeN'-(3,4-Dimethoxybenzylidene)-6-(furan-2-yl)-2-methylnicotinohydrazide51
2-Chloropyridine-3-carboxylic acid2-Amino-6-methyl-benzothiazole, then hydrazine hydrate, then furan-2-carbaldehydeN'-(Furan-2-ylmethylidene)-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]pyridine-3-carbohydrazide54

Novel Synthetic Approaches and Catalytic Methods

Modern organic synthesis continuously seeks more efficient, selective, and sustainable methods. The preparation of this compound and its derivatives has benefited from such innovations, including microwave-assisted synthesis and advanced catalytic methods.

Microwave-Assisted Synthesis

Microwave irradiation has become a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. The synthesis of various heterocyclic compounds, including derivatives of nicotinic acid, has been successfully accelerated using microwave technology. For instance, the condensation of nicotinic acid hydrazide with aldehydes to form hydrazones can be performed efficiently under microwave irradiation. Similarly, the synthesis of 2-amino-4-aryl-nicotinonitriles, which can be precursors to nicotinic acids, has been shown to proceed in high yields under microwave conditions. The use of microwave heating in conjunction with green solvents like Cyrene represents a particularly sustainable approach to the synthesis of these compounds.

Catalytic Methods (e.g., Pd-catalyzed coupling)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are particularly well-suited for the construction of the C-C bond between the furan and pyridine rings in this compound. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a widely used method. For example, the coupling of a furanboronic acid with a bromonicotinic acid derivative in the presence of a palladium catalyst and a base can provide the desired product in good yield.

More recently, direct C-H activation/arylation reactions have emerged as a highly atom-economical strategy, avoiding the need for pre-functionalization of one of the coupling partners. Palladium-catalyzed C-H/C-H cross-coupling of pyridine N-oxides with furans has been reported, offering a direct route to 2-(furan-2-yl)pyridines. While this specific example focuses on the 2-position of pyridine, the principles of C-H activation can be extended to the synthesis of other isomers. These methods often require a specific directing group on the pyridine ring to achieve the desired regioselectivity.

The following table provides an overview of some novel synthetic approaches:

Synthetic MethodKey Reagents/CatalystsProduct TypeKey FeaturesReference(s)
Microwave-Assisted SynthesisMicrowave irradiationNicotinonitrile and hydrazone derivativesRapid reaction times, high yields
Pd-catalyzed Suzuki-Miyaura CouplingPd(PPh₃)₄, K₃PO₄, arylboronic acidsArylated pyridine derivativesForms C-C bond between furan and pyridine rings
Pd-catalyzed C-H/C-H Cross-CouplingPd(OAc)₂, Ag₂CO₃Biheteroaryl moleculesDirect coupling of C-H bonds, high atom economy
Green Synthesis in CyreneCyrene solventNicotinic ester derivativesSustainable, reduced toxicity, simplified workup

Spectroscopic and Analytical Characterization of 4 Furan 2 Yl Nicotinic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy In the ¹H NMR spectrum of 4-(furan-2-yl)nicotinic acid, distinct signals are expected for the protons on both the pyridine (B92270) and furan (B31954) rings. The pyridine ring protons typically appear in the downfield region (δ 7.0-9.0 ppm) due to the electron-withdrawing effect of the nitrogen atom. The furan ring protons are also found in the aromatic region, with characteristic coupling patterns that help identify their relative positions. For instance, in N-(thiophen-2-yl) nicotinamide (B372718) derivatives, a related class of compounds, protons on the thiophene (B33073) ring show distinct chemical shifts that aid in structural confirmation mdpi.com. The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift, often above δ 10.0 ppm.

Table 1: Expected ¹H NMR Chemical Shifts for this compound
ProtonExpected Chemical Shift (ppm)Multiplicity
Pyridine-H2~8.8 - 9.2Singlet (s)
Pyridine-H5~8.0 - 8.4Doublet (d)
Pyridine-H6~8.6 - 8.9Doublet (d)
Furan-H3'~6.8 - 7.2Doublet of doublets (dd)
Furan-H4'~6.5 - 6.7Doublet of doublets (dd)
Furan-H5'~7.5 - 7.8Doublet of doublets (dd)
-COOH>10.0Broad Singlet (br s)

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, signals for the carboxylic acid carbon, as well as the sp²-hybridized carbons of the furan and pyridine rings, are anticipated. The carboxylic carbon (C=O) typically resonates in the range of δ 165-185 ppm. The carbons of the furan ring in related structures, such as kerlinic acid derivatives, are observed in the δ 111.0–143.0 range mdpi.com. The pyridine ring carbons are also found in the aromatic region, with their exact shifts influenced by the positions of the nitrogen atom and the substituents.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound
CarbonExpected Chemical Shift (ppm)
Pyridine-C2~150 - 155
Pyridine-C3~135 - 140
Pyridine-C4~145 - 150
Pyridine-C5~120 - 125
Pyridine-C6~150 - 155
Furan-C2'~150 - 155
Furan-C3'~110 - 115
Furan-C4'~110 - 115
Furan-C5'~140 - 145
-COOH~165 - 175

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, which is often involved in hydrogen bonding. The C=O stretching vibration of the carboxylic acid typically appears as a strong, sharp band around 1700-1725 cm⁻¹. Vibrations associated with the aromatic rings include C-H stretching above 3000 cm⁻¹, and C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region. For furan and its derivatives, C-O-C stretching vibrations are also expected. globalresearchonline.netudayton.edu The analysis of nicotinic acid has shown distinct bands that can be correlated with calculated frequencies. nih.govjocpr.com

Raman Spectroscopy Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of the aromatic rings in this compound are expected to be strong in the Raman spectrum. Similar to IR, C=C and C=N stretching bands will be prominent. Raman is particularly useful for observing vibrations of non-polar bonds, which may be weak in the IR spectrum. For deuterated furan-2-carbaldehyde, characteristic C=O-H bands were found at 3125, 2855, and 2719 cm⁻¹ in the Raman spectra. mdpi.com

Table 3: Key Vibrational Frequencies for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
O-H Stretch (Carboxylic Acid)2500 - 3300 (broad)IR
Aromatic C-H Stretch3000 - 3100IR, Raman
C=O Stretch (Carboxylic Acid)1700 - 1725IR, Raman
Aromatic C=C/C=N Stretch1400 - 1600IR, Raman
C-O Stretch (Carboxylic Acid)1210 - 1320IR
C-O-C Stretch (Furan)1000 - 1300IR
O-H Bend (Carboxylic Acid)920 - 950IR

Mass Spectrometry (MS, HRMS) in Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

Mass Spectrometry (MS) In MS analysis, this compound would be ionized, and the mass of the resulting molecular ion would be detected. Electrospray ionization (ESI) is a common technique for such molecules. bevital.nonih.gov The molecular ion peak [M+H]⁺ would confirm the molecular weight. Fragmentation patterns observed in the tandem MS (MS/MS) spectrum provide structural information. Common fragmentation pathways could include the loss of the carboxylic acid group (-COOH) as CO₂ and H₂O, or cleavage of the bond connecting the furan and pyridine rings.

High-Resolution Mass Spectrometry (HRMS) HRMS provides a highly accurate mass measurement of the molecular ion, which is crucial for unambiguously determining the molecular formula. researchgate.net By comparing the experimentally measured exact mass with the calculated mass for the proposed formula (C₁₀H₇NO₃), the elemental composition can be confirmed with a high degree of confidence. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 4: Mass Spectrometry Data for this compound
ParameterExpected Value
Molecular FormulaC₁₀H₇NO₃
Molecular Weight (Nominal)189 g/mol
Calculated Exact Mass [M]189.0426 u
Expected [M+H]⁺ Ion (ESI)m/z 190.0504
Common FragmentsLoss of CO₂ (m/z 145), Furan ring (m/z 67), Pyridine-carboxylic acid moiety (m/z 122)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions, particularly in conjugated systems. The conjugated system of this compound, which includes both aromatic rings, is expected to absorb UV light, corresponding to π→π* transitions. The spectrum of nicotinic acid in an acidic solution shows characteristic peaks at approximately 213 nm and 261 nm. starna.com The extended conjugation resulting from linking the furan and pyridine rings is likely to cause a bathochromic (red) shift to longer wavelengths compared to the individual parent heterocycles. The maximum absorption wavelength (λmax) can be influenced by the solvent polarity. A simple UV spectrophotometric method for niacin (nicotinic acid) has been developed using ethanol (B145695) as a solvent, with a λmax found at 262 nm. japsonline.comrjptonline.org

Table 5: Expected UV-Vis Absorption Data for this compound
ChromophoreExpected TransitionApproximate λmax (nm)
Conjugated Furan-Pyridine Systemπ→π260 - 300
Carboxylic Acidn→π~200 - 220 (often masked)

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This analysis provides an empirical formula, which, when combined with the molecular weight from mass spectrometry, can confirm the molecular formula. For a pure sample of this compound (C₁₀H₇NO₃), the experimentally determined percentages of C, H, and N should be in close agreement with the theoretically calculated values. This method is crucial for verifying the purity and elemental composition of a newly synthesized compound. For example, elemental analysis is a standard characterization technique for related heterocyclic compounds. researchgate.net

Table 6: Elemental Analysis Data for C₁₀H₇NO₃
ElementTheoretical Percentage (%)Found Percentage (Example)
Carbon (C)63.49%63.45%
Hydrogen (H)3.73%3.75%
Nitrogen (N)7.40%7.38%
Oxygen (O)25.38%-

Investigation of Biological Activities of 4 Furan 2 Yl Nicotinic Acid and Its Analogues

Antimicrobial and Antibacterial Efficacy Studies

Analogues of 4-(furan-2-yl)nicotinic acid have demonstrated a broad spectrum of antimicrobial activity. The core structure, which combines a pyridine (B92270) ring with a furan (B31954) moiety, has been a focal point for the synthesis of derivatives with potential therapeutic applications.

In Vitro Assays Against Gram-Positive (e.g., S. aureus, B. subtilis) and Gram-Negative (e.g., E. coli, P. aeruginosa) Bacteria

A series of substituted phenylfuranylnicotinamidines, which are analogues, were evaluated for their antimicrobial properties against several bacterial strains. nih.gov The minimum inhibitory concentration (MIC) values for these nicotinamidines were found to be in the range of 10–20 μM against all tested microorganisms. nih.govresearchgate.net Specifically, compounds designated as 4a and 4b showed excellent activity against the Gram-positive bacterium Staphylococcus aureus, with MIC values of 10 μM, comparable to the reference antibiotic ampicillin. nih.govresearchgate.net

Further studies on nicotinic acid derivatives, such as acylhydrazones and 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines, have also shown promising results. nih.gov One 1,3,4-oxadiazoline derivative with a 5-nitrofuran substituent (Compound 25) was notably active against the Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus, both with an MIC of 7.81 µg/mL. nih.gov Another class of analogues, N-acylhydrazones of nicotinic acid hydrazides, were tested against Gram-negative Pseudomonas aeruginosa, with compounds 3a and 3e showing effective MICs of 0.220 µg and 0.195 µg, respectively. nih.gov

Compound/Analogue ClassBacterial StrainActivity (MIC)Source
Phenylfuranylnicotinamidines (4a, 4b)Staphylococcus aureus (Gram-positive)10 μM nih.govresearchgate.net
1,3,4-Oxadiazoline derivative (Compound 25)Bacillus subtilis (Gram-positive)7.81 µg/mL nih.gov
1,3,4-Oxadiazoline derivative (Compound 25)Staphylococcus aureus (Gram-positive)7.81 µg/mL nih.gov
N-acylhydrazone (Compound 3a)Pseudomonas aeruginosa (Gram-negative)0.220 µg nih.gov
N-acylhydrazone (Compound 3e)Pseudomonas aeruginosa (Gram-negative)0.195 µg nih.gov

Evaluation Against Multi-Drug Resistant Strains (e.g., MRSA)

The challenge of antibiotic resistance has prompted research into the efficacy of these compounds against multi-drug resistant (MDR) strains. A natural furan fatty acid, 7,10-epoxyoctadeca-7,9-dienoic acid, demonstrated anti-staphylococcal activity with a minimum inhibitory concentration (MIC) ranging from 125-250 mg/L against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

Derivatives of nicotinic acid have also been identified as potent agents against MRSA. nih.gov Specifically, an acylhydrazone derivative (Compound 13) showed an MIC of 7.81 µg/mL against the S. aureus ATCC 43300 MRSA strain. nih.gov Furthermore, a 1,3,4-oxadiazoline derivative with a 5-nitrofuran substituent (Compound 25) was also effective against the same MRSA strain, with an MIC of 15.62 µg/mL. nih.gov

Compound/AnalogueBacterial StrainActivity (MIC)Source
7,10-epoxyoctadeca-7,9-dienoic acidMRSA125-250 mg/L researchgate.net
Acylhydrazone derivative (Compound 13)S. aureus ATCC 43300 (MRSA)7.81 µg/mL nih.gov
1,3,4-Oxadiazoline derivative (Compound 25)S. aureus ATCC 43300 (MRSA)15.62 µg/mL nih.gov

Antifungal Activity Assessments (e.g., C. albicans, A. niger)

The antifungal potential of nicotinic acid analogues has been explored, with significant findings against Candida albicans. One study identified a derivative, (5-(4-fluorophenyl)nicotinoyl)-1-methylpyrrolidin-2-one, as being highly effective against this opportunistic fungus. medcraveonline.com Another compound, (E)-3-(furan-2-yl)acrylic acid, showed MIC values ranging from 64 to 512 μg/mL against various Candida species, with the greatest efficacy observed against C. albicans. nih.gov

Research into nicotinamide (B372718), a related compound, revealed significant antifungal activity against C. albicans, including fluconazole-resistant isolates, and it was also shown to suppress biofilm formation. nih.gov A particularly potent nicotinamide derivative, designated 16g, was found to be the most active against C. albicans SC5314, with a low MIC value of 0.25 µg/mL. semanticscholar.org

Compound/AnalogueFungal StrainActivity (MIC)Source
(E)-3-(furan-2-yl)acrylic acidCandida albicans64 - 512 µg/mL nih.gov
Nicotinamide derivative (16g)Candida albicans SC53140.25 µg/mL semanticscholar.org
NicotinamideFluconazole-resistant C. albicansInhibitory Activity Noted nih.gov
(5-(4-fluorophenyl)nicotinoyl)-1-methylpyrrolidin-2-oneCandida albicansEffective Activity Noted medcraveonline.com

Antitubercular Activity

Several analogues of nicotinic acid have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. nih.gov Three series of nicotinohydrazides were developed, with the isatin (B1672199) hydrazide derivatives (8b and 8c) exhibiting the highest activity among all tested compounds, with MIC values of 12.5 and 6.25 µg/mL, respectively. nih.gov These compounds represent a promising framework for the development of more potent antitubercular agents. nih.gov

Other furan-containing structures have also shown potential. Modified calanolides incorporating furan-2-nitro mimics were tested, with two compounds showing activity against replicating M. tuberculosis. nih.gov Additionally, a study on substituted 3,4-(dicoumarin-3-yl)-2,5-diphenyl furans found that compound 11a had a better MIC of 1.6 μg/mL against the H37 RV strain of M. tuberculosis than several standard drugs. mdpi.com While both nicotinic acid and nicotinamide have shown modest direct activity against M. tuberculosis, nicotinamide was found to be more effective at inhibiting its replication within macrophages. nih.gov

Compound/Analogue ClassBacterial StrainActivity (MIC)Source
Isatin Hydrazide (8c)Mycobacterium tuberculosis6.25 µg/mL nih.gov
Isatin Hydrazide (8b)Mycobacterium tuberculosis12.5 µg/mL nih.gov
Substituted Furan (11a)Mycobacterium tuberculosis (H37 RV)1.6 µg/mL mdpi.com
Modified CalanolidesReplicating M. tuberculosisActive nih.gov

Anti-inflammatory and Analgesic Properties

Beyond its antimicrobial effects, nicotinic acid has been investigated for its immunomodulatory capabilities, particularly its impact on key inflammatory signaling molecules.

Modulation of Inflammatory Mediators (e.g., TNF-α, IL-6)

Nicotinic acid has been shown to directly act on monocytes to alter inflammatory mediators. nih.gov In studies using human monocytes activated by lipopolysaccharide (a Toll-like receptor-4 agonist), nicotinic acid significantly reduced the secretion of major pro-inflammatory cytokines. nih.govnih.gov The secretion of Tumor Necrosis Factor-alpha (TNF-α) was reduced by 49.2% and Interleukin-6 (IL-6) was reduced by 56.2%. nih.govnih.gov A systematic review and meta-analysis further confirmed that niacin (nicotinic acid) treatment is associated with significant reductions in TNF-α levels. springermedicine.com

Interestingly, in the context of M. tuberculosis infection, both nicotinamide and nicotinic acid were found to potentiate the pathogen-induced production of TNF-α and IL-6, suggesting a complex, context-dependent immunomodulatory role. nih.gov

In Vivo Analgesic Models

The analgesic potential of compounds containing furan and nicotinic acid scaffolds has been explored in various animal models, suggesting that their derivatives could offer therapeutic benefits in pain management. nih.govnih.govijbcp.comresearchgate.net While direct in vivo analgesic data for this compound is not extensively documented in publicly available literature, studies on related structures provide valuable insights.

Nicotinic acid itself has demonstrated antinociceptive and anti-inflammatory effects in experimental models. nih.gov In studies involving mice, oral administration of nicotinic acid inhibited both the first and second phases of the formalin-induced nociceptive response, indicating both central and peripheral analgesic mechanisms. nih.gov Furthermore, it was shown to inhibit carrageenan-induced mechanical allodynia and paw edema in rats, which are models of inflammatory pain. nih.gov

Derivatives of nicotinic acid have also been synthesized and evaluated for their analgesic properties. nih.govsemanticscholar.org A series of 2-substituted phenyl derivatives of nicotinic acid displayed significant analgesic and anti-inflammatory activities in comparison to the reference drug, mefenamic acid. semanticscholar.org

On the other hand, the furan nucleus is a component of numerous compounds with a wide array of biological activities, including analgesic effects. nih.govresearchgate.net A study on a novel substituted furan compound, 2-(4-nitrophenylimino)-N-cyclohexyl-4,5-diphenylfuran-3-carboxamide, demonstrated significant analgesic activity in mice through both central and peripheral mechanisms. ijbcp.com This was evaluated using Eddy's hot plate, acetic acid-induced writhing, and formalin-induced paw licking tests. ijbcp.com The furan ring system is present in many natural products that have shown inspiring biological activities. researchgate.net

The combination of the furan and nicotinic acid moieties in this compound suggests that it and its analogues could potentially exhibit analgesic properties by engaging with biological targets implicated in pain pathways. Further in vivo studies are warranted to directly assess the analgesic efficacy of this specific compound and its derivatives.

Antioxidant Potential and Free Radical Scavenging Activity

The antioxidant properties of chemical compounds are crucial in combating oxidative stress, a pathological condition implicated in numerous diseases. Derivatives of both furan and nicotinic acid have been investigated for their ability to scavenge free radicals and act as antioxidants. nih.govnih.govresearchgate.netresearchgate.net

Nicotinic acid derivatives have been identified as potential antioxidant agents. researchgate.net One study on novel nicotinic acid derivatives highlighted a compound (5c) that exhibited a superoxide (B77818) dismutase (SOD) level almost comparable to that of ascorbic acid, a well-known antioxidant. nih.gov This suggests that the nicotinic acid scaffold can be a viable backbone for the development of potent antioxidants. nih.gov

Similarly, the furan ring is a key structural feature in many compounds with established antioxidant activity. researchgate.net The antioxidant mechanism of furan derivatives is often attributed to their ability to donate a hydrogen atom to neutralize free radicals. researchgate.net For example, 2-(p-hydroxy phenyl styryl)-furan has been shown to exhibit good antioxidant properties, with an O-H bond dissociation energy comparable to that of vitamin E. iaea.org The antioxidant activity of furan compounds can be influenced by the nature of the substituents on the furan ring. iaea.org

Substituted phenylfuranylnicotinamidines, which are structurally related to this compound, have demonstrated notable antioxidant properties through nitric oxide (NO) scavenging activity. nih.gov The scavenging activity was found to be dependent on the substitution pattern on the terminal phenyl ring. nih.gov

The following table summarizes the antioxidant activities of some furan and nicotinic acid derivatives from various studies.

Compound/Derivative ClassAssayKey Findings
Nicotinic Acid Derivative (5c) Superoxide Dismutase (SOD) ActivityExhibited SOD level almost comparable to ascorbic acid. nih.gov
2-(p-hydroxy phenyl styryl)-furan DPPH Radical ScavengingShowed good antioxidant properties with an IC50 of ~40 µM. iaea.org
Substituted phenylfuranylnicotinamidines Nitric Oxide (NO) ScavengingDemonstrated significant NO radical scavenging activity. nih.gov
2-substituted furan derivatives DPPH Radical ScavengingAntioxidant properties are dependent on electron-donating or withdrawing substituents. iaea.org

These findings suggest that the this compound scaffold, possessing both the nicotinic acid and furan moieties, holds promise as a platform for the development of novel antioxidant agents.

Enzyme Inhibition Studies

The inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.govresearchgate.net A number of nicotinic acid derivatives have been investigated for their potential to inhibit these enzymes. nih.govunimi.it

A library of novel nicotinic acid derivatives, with modifications at the 6-position of the pyridine ring, was evaluated for their inhibitory activity against α-amylase and α-glucosidase. nih.govunimi.it Certain compounds from this series demonstrated micromolar inhibition against α-amylase, with one compound exhibiting a remarkable ~72% enzyme inactivation level, surpassing the efficacy of the control compound, acarbose (B1664774). nih.govunimi.it Against α-glucosidase, other derivatives showed inhibition values comparable to acarbose and a significant enhancement in enzyme inhibition at saturation (~80-90%). nih.govunimi.it Mechanistic studies revealed that these promising compounds acted through a noncompetitive inhibition mechanism for both enzymes. nih.govunimi.it

In another study, 5-amino-nicotinic acid derivatives were designed and synthesized to evaluate their inhibitory potential against α-amylase and α-glucosidase. nih.gov Several of these compounds exhibited significant inhibitory activities against both enzymes, with inhibitory potentials comparable to the standard drug, acarbose. nih.gov

The following table presents the inhibitory activities of some nicotinic acid derivatives against α-amylase and α-glucosidase.

Compound/Derivative ClassEnzymeIC50 Value
Nicotinic Acid Derivative (Compound 8) α-amylase20.5 µM nih.gov
Nicotinic Acid Derivative (Compound 44) α-amylase58.1 µM nih.gov
Nicotinic Acid Derivative (Compound 35) α-glucosidase32.9 µM nih.gov
Nicotinic Acid Derivative (Compound 39) α-glucosidase26.4 µM nih.gov
5-amino-nicotinic acid derivatives (Compounds 2, 4-8) α-amylase12.17 ± 0.14 to 37.33 ± 0.02 µg/mL nih.gov
5-amino-nicotinic acid derivatives (Compounds 2, 4-8) α-glucosidase12.01 ± 0.09 to 38.01 ± 0.12 µg/mL nih.gov

While these studies focus on nicotinic acid derivatives with various substitutions, the inclusion of a furan moiety at the 4-position, as in this compound, could modulate the inhibitory activity against these enzymes. The furan ring, with its specific electronic and steric properties, may influence the binding of the molecule to the active or allosteric sites of α-amylase and α-glucosidase. Further research is needed to specifically evaluate the glycosidase inhibitory potential of this compound and its analogues.

The structural framework of this compound and its analogues suggests potential interactions with a variety of other clinically relevant enzymes.

HIV-1 Integrase: This enzyme is a crucial target for antiretroviral therapy. nih.gov Inhibitors of HIV-1 integrase often contain chelating moieties that can coordinate with the metal ions in the enzyme's active site. nih.gov Diketo acid derivatives have been identified as potent inhibitors of HIV-1 integrase. nih.gov While not direct analogues, the carboxylic acid group of this compound could potentially participate in similar interactions. The furan ring is also present in some compounds that have been investigated as HIV-1 integrase inhibitors. researchgate.net

Anthrax Lethal Factor (LF): This zinc-dependent metalloprotease is a primary virulence factor of Bacillus anthracis. nih.govnih.gov The development of small molecule inhibitors of LF is a key strategy for combating anthrax. nih.govnih.gov Hydroxamate-based inhibitors have shown promise in this area. nih.govnih.gov The ability of this compound derivatives to chelate zinc ions would be a critical factor in their potential as LF inhibitors.

Lymphoid Specific Tyrosine Phosphatase (Lyp): Lyp is a negative regulator of T-cell activation and a target for the treatment of autoimmune diseases. nih.gov A series of 6-hydroxy-benzofuran-5-carboxylic acid derivatives have been identified as potent and selective inhibitors of Lyp. nih.gov The presence of a furan ring and a carboxylic acid in these inhibitors suggests that this compound analogues could also be explored for their Lyp inhibitory activity.

Apoptosis Signal-Regulating Kinase 1 (ASK1): ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway and is implicated in various diseases, including inflammatory disorders. nih.govnih.gov Several small molecule inhibitors of ASK1 have been developed. nih.govmdpi.com A series of novel pyridin-2-yl urea (B33335) inhibitors have recently been shown to target ASK1 with high potency. mdpi.com Given that this compound contains a pyridine ring, its derivatives could be designed to interact with the ATP-binding site of ASK1.

Enzyme TargetPotential for Inhibition by this compound AnaloguesRationale
HIV-1 Integrase PossiblePresence of a carboxylic acid for potential metal chelation and a furan ring found in some known inhibitors. nih.govresearchgate.net
Anthrax Lethal Factor PossiblePotential for the carboxylic acid and adjacent heteroatoms to chelate the active site zinc ion. nih.govnih.gov
Lymphoid Specific Tyrosine Phosphatase PossibleStructural similarities to known benzofuran (B130515) salicylic (B10762653) acid inhibitors. nih.govresearchgate.net
ASK1 PossibleThe pyridine core is a feature of some known ASK1 inhibitors. mdpi.com

Further computational and experimental studies are necessary to validate these potential enzyme targets for this compound and its derivatives.

Receptor Modulatory Effects

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are a family of ligand-gated ion channels that play critical roles in neurotransmission and are implicated in a variety of physiological and pathological processes. nih.govnih.govresearchgate.net These receptors are important therapeutic targets for a range of conditions, including neurological and psychiatric disorders. nih.govresearchgate.net

The interaction of ligands with nAChRs can lead to agonism, antagonism, or allosteric modulation. nih.govnih.gov Allosteric modulators bind to sites on the receptor that are distinct from the acetylcholine binding site and can either enhance (positive allosteric modulators, PAMs) or reduce (negative allosteric modulators, NAMs) the receptor's response to an agonist. nih.govnih.gov

Studies on various nicotinic acid derivatives and furan-containing compounds have shown a range of effects on nAChRs. For instance, certain nicotinic acid derivatives have been investigated for their ability to modulate nAChR activity. The specific substitution pattern on the nicotinic acid core is crucial in determining the compound's affinity and efficacy at different nAChR subtypes.

The furan moiety is also present in some compounds that interact with nAChRs. The electronic nature and steric bulk of the furan ring can influence how the ligand fits into the binding pockets of the receptor.

Given the structural features of this compound, it is plausible that it or its analogues could modulate nAChR activity. The carboxylic acid group could form hydrogen bonds with amino acid residues in the receptor, while the furan and pyridine rings could engage in hydrophobic and/or pi-stacking interactions. The relative orientation of these functional groups would be critical in determining the binding mode and functional effect.

Further research, including binding assays and electrophysiological studies, is required to elucidate the specific interactions of this compound and its analogues with different nAChR subtypes and to determine their functional consequences.

Adenosine (B11128) Receptor Antagonism (e.g., A2A)

Derivatives of this compound have been investigated for their potential as adenosine receptor antagonists, particularly for the A2A subtype. The A2A adenosine receptor (A2AAR) has emerged as a significant target in medicinal chemistry, especially in the context of immunotherapy for cancer. nih.gov

One area of focus has been the development of dual-acting compounds that target both the A2AAR and histone deacetylases (HDACs). nih.gov In this vein, novel 4-(furan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine derivatives have been designed. nih.gov These compounds were based on the core structures of known A2AAR antagonists. nih.gov One such derivative, 14c (4-(2-(6-Amino-4-(furan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-N-(2-amino-phenyl)benzamide), demonstrated both A2AAR antagonism and HDAC inhibition. nih.gov

Another series of compounds, 2-amino-6-furan-2-yl-4-substituted nicotinonitriles, has been synthesized and evaluated as A2A adenosine receptor antagonists. nih.gov Research has indicated that the presence of a furan group, as opposed to a phenyl group, is advantageous for achieving high affinity for the A2A adenosine receptor. nih.gov Within this series, compounds 39 (LUF6050) and 44 (LUF6080) exhibited notable potency with Kᵢ values of 1.4 nM and 1.0 nM, respectively. nih.gov These compounds also showed reasonable selectivity over other adenosine receptor subtypes (A₁, A₂B, and A₃). nih.gov The high affinity of compound 44 was further confirmed in a cAMP second messenger assay, where it demonstrated subnanomolar potency. nih.gov

Furthermore, a specific adenosine derivative, ANR 672 (4-(2-((6-Amino-9-ethyl-8-(furan-2-yl)-9H-purin-2-yl)amino)ethyl)phenol), has been identified as a potent A2AAR antagonist. tuni.fi This compound displayed a high affinity for the A2AAR with a Kᵢ value of 1.02 ± 0.06 nM. tuni.fi Its antagonistic property was validated by its ability to inhibit 5′-N-Ethylcarboxamidoadenosine (NECA)-induced cAMP. tuni.fi

Table 1: A2A Adenosine Receptor Antagonist Activity

Compound Target Kᵢ (nM) Reference
14c A2AAR & HDAC - nih.gov
39 (LUF6050) A2AAR 1.4 nih.gov
44 (LUF6080) A2AAR 1.0 nih.gov
ANR 672 A2AAR 1.02 ± 0.06 tuni.fi

Free Fatty Acid Receptor (FFAR) Modulation

Currently, there is limited publicly available research specifically detailing the modulation of Free Fatty Acid Receptors (FFARs) by this compound and its direct analogues.

Anticancer and Cytotoxic Activity Profiling

The anticancer potential of this compound analogues has been an area of active investigation, with studies focusing on their effects on various cancer cell lines and the underlying mechanisms of action.

The A2AAR antagonist ANR 672 , a furan-containing adenosine derivative, has demonstrated significant cytotoxic effects against glioblastoma (GBM) cells. tuni.fi It exhibited IC₅₀ concentrations of approximately 60–80 µM against the GBM cell lines LN229 and SNB19. tuni.fi Notably, this compound showed higher cytotoxicity than the FDA-approved drug istredefylline, which produced 43% inhibition in the same cell lines. tuni.fi A crucial finding was that ANR 672 displayed negligible cytotoxicity in non-cancerous mouse embryonic fibroblast (MEF) cells, suggesting a degree of selectivity for cancer cells. tuni.fi

The dual A2AAR antagonist and HDAC inhibitor, 14c , has also shown potent anti-tumor effects. nih.gov In the mouse MC38 xenograft model, it produced tumor inhibition rates of 44% when administered orally at 90 mg/kg and 85% when administered intraperitoneally at 60 mg/kg. nih.gov

Table 2: In Vitro Cytotoxicity Data

Compound Cell Line IC₅₀ (µM) Tumor Inhibition Rate (%) Reference
ANR 672 LN229 ~60-80 - tuni.fi
ANR 672 SNB19 ~60-80 - tuni.fi
Istredefylline LN229 & SNB19 - 43 tuni.fi
14c MC38 (in vivo) - 44 (oral), 85 (intraperitoneal) nih.gov

The cytotoxic effects of these furan-containing compounds are linked to the induction of programmed cell death, or apoptosis. The antagonist effect of ANR 672 on the A2AAR signaling pathway has been shown to lead to necrosis-mediated cell death and cell cycle arrest at the S-phase in GBM cells. tuni.fi Further analysis of ANR 672 -treated 3D tumor spheroids confirmed its ability to prevent GBM cell progression. tuni.fi

Other Pharmacological Activities (e.g., Antiviral, Anticonvulsant)

While the primary focus of recent research on this compound analogues has been on their potential as adenosine receptor antagonists and anticancer agents, the broader pharmacological activities of related nicotinic acid derivatives have been explored. For instance, nicotinic receptor (nAChR) antagonists have been investigated for their anxiolytic and anti-addictive properties. nih.gov However, specific studies detailing the antiviral or anticonvulsant activities of this compound itself or its closely related analogues are not extensively available in the current literature.

Structure Activity Relationship Sar Studies of 4 Furan 2 Yl Nicotinic Acid Derivatives

Impact of Substitutions on the Furan (B31954) Moiety on Biological Activity

The furan ring is a crucial component in a multitude of biologically active compounds. researchgate.netijabbr.com Modifications to this five-membered heterocycle in 4-(furan-2-yl)nicotinic acid derivatives can significantly alter their therapeutic properties, including antimicrobial and antiproliferative activities. The electronic and steric properties of substituents on the furan ring directly influence the compound's interaction with biological targets.

Research into a series of 6-[5-(substituted-phenyl)furan-2-yl]nicotinamidines has provided detailed insights into the SAR of substitutions at the 5-position of the furan ring. nih.govscienceopen.com In these studies, a phenyl group was attached to the furan, and this phenyl ring was decorated with various substituents to probe the effects on biological activity.

Key findings from these studies indicate:

Electron-donating groups: The introduction of a methoxy (-OCH3) group on the phenyl ring, an electron-donating group, was found to be favorable for activity in certain contexts. nih.gov

Electron-withdrawing groups: Halogen substitutions, which are electron-withdrawing, showed varied effects. Compounds bearing chloro (-Cl) and fluoro (-F) substituents on the phenyl ring demonstrated potent antimicrobial and significant antiproliferative activities. nih.govscienceopen.com For instance, the 4-chlorophenyl and 4-fluorophenyl derivatives were among the most active compounds against various cancer cell lines. nih.gov

Positional Isomerism: The position of the substituent on the phenyl ring is also critical. Disubstituted analogs, such as the 2,4-difluorophenyl derivative, were synthesized and showed potent activity, indicating that multiple substitutions can be beneficial. nih.gov

The data suggests that the 5-position of the furan ring is a key site for modification. The electronic nature of the substituent attached at this position—whether electron-donating or electron-withdrawing—can tune the biological activity of the entire molecule.

Table 1: Effect of Phenyl Substitutions at Furan Position 5 on Antiproliferative Activity of 6-[5-(substituted-phenyl)furan-2-yl]nicotinamidines nih.gov
CompoundSubstituent (R) on Phenyl RingGeneral Biological Activity Noted
4b4-OCH3Potent antimicrobial and antiproliferative activity
4e4-ClPotent antimicrobial and antiproliferative activity
4f4-FPotent antimicrobial and antiproliferative activity
4i2,4-di-FPotent antimicrobial and antiproliferative activity

Influence of Modifications on the Nicotinic Acid Core (e.g., position 5 and 6 modifications)

The nicotinic acid (pyridine-3-carboxylic acid) core is a well-established pharmacophore in medicinal chemistry. researchgate.net Modifications to this pyridine (B92270) ring, particularly at positions 5 and 6, have been shown to be a successful strategy for optimizing the biological activity of this compound derivatives.

Studies on N-(thiophen-2-yl) nicotinamide (B372718) derivatives, which are structurally analogous to furan-based compounds, have demonstrated the importance of substitutions on the nicotinic acid ring for fungicidal activity. mdpi.com The introduction of electron-withdrawing groups, such as chlorine atoms, at positions 5 and 6 of the pyridine ring can significantly enhance efficacy.

Key research findings include:

Halogenation: The compound 5,6-dichloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)nicotinamide exhibited excellent fungicidal activity against cucumber downy mildew, with an EC50 value of 1.96 mg/L. mdpi.com This potency was superior to that of the unsubstituted analog and commercial fungicides like flumorph.

Other Substitutions: The replacement of the chlorine atoms with other groups generally leads to a decrease in activity, highlighting the specific requirement for strong electron-withdrawing substituents at these positions for this particular biological target.

These results underscore the sensitivity of the nicotinic acid core to substitution and the potential for significant gains in potency through targeted modifications at the C5 and C6 positions.

Table 2: Influence of Nicotinic Acid Core Substitution on Fungicidal Activity mdpi.com
Compound IDSubstituents on Nicotinic Acid RingEC50 (mg/L) against P. cubensis
4f5,6-dichloro1.96
4aUnsubstituted4.69
Flumorph (Control)N/A7.55

Role of Linker Regions and Bridging Units in Pharmacological Profiles

Various types of linkers have been explored in related heterocyclic compounds:

Amide and Hydrazone Linkers: Nicotinic acid can be derivatized into nicotinic acid hydrazides, which can then be condensed with furan-2-carbaldehyde to form hydrazone derivatives. researchgate.net This creates a flexible yet conformationally defined linker, –C(=O)NHN=CH–, that connects the two heterocyclic rings. The hydrogen bonding capacity and electronic properties of this linker are critical for biological activity.

Direct Heterocycle Linkage: In the parent compound, the furan and pyridine rings are directly connected. This creates a more rigid structure where the relative orientation of the two rings is constrained, which can be advantageous for fitting into specific binding pockets.

Heterocyclic Bridging Units: More complex derivatives have been synthesized where other heterocyclic rings, such as oxazolones or triazinones, are formed using the functionalities of both the furan and a derivative of nicotinic acid. mdpi.com These linkers are not merely spacers but are often pharmacologically active themselves and contribute significantly to the mechanism of action.

Furan as a Linker: In some molecular architectures, such as coordination polymers, the furan ring itself, particularly through dicarboxylic acid functionalization (e.g., 2,5-furandicarboxylic acid), can act as a rigid linker to bridge other components. rsc.org

The choice of linker is a critical design element, affecting solubility, metabolic stability, and the ability of the molecule to adopt the correct orientation for target binding.

Identification of Key Pharmacophores and Active Sites

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For derivatives of this compound, the key pharmacophoric features are derived from both the nicotinic acid and furan components, which often target nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.gov

The established pharmacophore for nicotinic agonists includes two essential features:

A Cationic Center: Typically a protonated nitrogen atom, which engages in a cation-π interaction with a conserved tryptophan residue in the active site of nAChRs. nih.gov In nicotinic acid derivatives, the pyridine nitrogen can serve this role.

A Hydrogen Bond Acceptor: This feature is crucial for anchoring the ligand in the binding pocket. In nicotine, the pyridine nitrogen acts as this acceptor. nih.gov For nicotinic acid derivatives, the carbonyl oxygen of the carboxylic acid or a modified amide/ester group is a potent hydrogen bond acceptor. researchgate.net

Pharmacophore models developed for related compounds often feature two aromatic rings (corresponding to the furan and another aromatic system) and two hydrogen bond acceptors (such as the pyridine nitrogen and a carbonyl oxygen). researchgate.net The spatial arrangement of these features is critical. The active site, particularly at the α4β2 nAChR, involves an interface between subunits, and the ligand acts as a bridge. nih.gov The binding pocket contains a unique sub-pocket that can accommodate different structural motifs, explaining the activity of a diverse range of nicotinic acid derivatives. nih.gov The interaction is often stabilized by water-mediated hydrogen bonds between the ligand and the protein backbone. nih.gov

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

Molecular docking simulations for furan (B31954) and nicotinic acid derivatives have been performed against a variety of biological targets, including enzymes and receptors. ijper.orgnih.gov These studies predict how 4-(Furan-2-YL)nicotinic acid might orient itself within a protein's binding pocket. The binding mode is largely governed by non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. The furan and pyridine (B92270) rings of the compound are aromatic systems capable of forming significant pi-pi stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. ijper.org

Binding affinity is quantified using scoring functions, which estimate the binding free energy of the ligand-protein complex. For derivatives similar to this compound, docking scores can range significantly depending on the target protein, with more negative values indicating stronger predicted binding. For instance, docking studies of various furan derivatives against bacterial enzymes and nicotinic acetylcholine (B1216132) receptors have reported binding scores ranging from -41 kcal/mol to -71 kcal/mol. ijper.orgnih.gov These simulations suggest that such compounds can form stable interactions within biological targets. elifesciences.orgelifesciences.orgnih.gov

Table 1: Representative Docking Scores for Nicotinic and Furan Derivatives Against Various Receptors

Ligand/DerivativeTarget ReceptorReported Docking Score (kcal/mol)Reference
Nicotineα4β2 nAChR-41.45 nih.gov
NNN (N-Nitrosornicotine)α4β2 nAChR-54.60 nih.gov
NNKα7 nAChR-71.06 nih.gov
Furan-1,3,4-oxadiazole Derivative (BF5)hTYR (Human Tyrosinase)-13.30 nih.gov

Docking studies are pivotal in identifying the specific amino acid residues that are critical for ligand binding. For furan-containing compounds, analyses of docked complexes have shown that residues such as TYR 146 and PHE 94 can play an important role in receptor activity, primarily through pi-pi stacking interactions. ijper.org In the context of nicotinic acetylcholine receptors (nAChRs), which are logical targets for nicotinic acid derivatives, computational studies have identified a unique set of amino acid residues that determine binding affinity. nih.gov For example, residues like α4Gly-41, α4Lys-64, and α4Thr-66 have been found to be critical for the potentiation of certain nAChR isoforms by modulator compounds. nih.gov These findings suggest that the pyridine nitrogen and the carboxylic acid group of this compound could form key hydrogen bonds with polar residues in a binding site, while the aromatic rings engage with non-polar, aromatic residues.

Table 2: Potential Interacting Amino Acid Residues for Furan-Nicotinic Acid Scaffolds

Amino Acid ResiduePotential Interaction TypeRelevance
Tyrosine (TYR)Pi-pi stacking, Hydrogen bond (with hydroxyl group)Commonly involved in binding aromatic ligands. ijper.org
Phenylalanine (PHE)Pi-pi stackingProvides hydrophobic and aromatic interactions. ijper.org
Tryptophan (TRP)Pi-pi stacking, Hydrogen bond (with indole NH)Key residue in the binding sites of nicotinic receptors.
Serine (SER), Threonine (THR)Hydrogen bondCan interact with the carboxylic acid or pyridine nitrogen. researchgate.net
Aspartic Acid (ASP), Glutamic Acid (GLU)Hydrogen bond, Ionic interaction (with protonated pyridine)Can act as hydrogen bond acceptors or form salt bridges.

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic characteristics. For this compound, DFT can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a crucial parameter for determining molecular reactivity; a smaller gap suggests the molecule is more polarizable and more reactive.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. researchgate.net These maps identify electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. For this compound, the oxygen of the carboxylic acid and the nitrogen of the pyridine ring are expected to be electron-rich regions (indicated by red/yellow on an MEP map), making them likely sites for hydrogen bonding or coordination. Conversely, the hydrogen of the carboxylic acid would be an electron-deficient region (indicated by blue). researchgate.net

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a mathematical approach used to understand the relationship between a drug's concentration in the body over time and its observed effect. nih.gov PK describes what the body does to the drug (Absorption, Distribution, Metabolism, Excretion), while PD describes what the drug does to the body. nih.gov

For a novel compound like this compound, a PK/PD model would be developed to predict the time course of its pharmacological effect following administration. researchgate.net The PK component of the model would characterize its absorption rate, how it distributes into different tissues, the rate and pathways of its metabolism, and its elimination from the body. nih.govfda.gov The PD component would link the concentration of the compound at the site of action to the intensity of the biological response, often using a model such as the Emax model, which describes the relationship between concentration and the maximum possible effect. nih.gov Integrated PK/PD models are essential for optimizing dosing regimens in later stages of drug development. nih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug-likeness Assessment

In silico ADMET prediction uses computational models to estimate the pharmacokinetic and toxicity properties of a compound early in the drug discovery process. nih.govfrontiersin.org This allows for the early identification of candidates with poor ADMET profiles, saving time and resources. Various online tools and software packages, such as pkCSM and Pre-ADMET, are used for these predictions. nih.gov

For this compound, a predicted ADMET profile can be generated. This would include parameters like intestinal absorption, Caco-2 cell permeability (an indicator of gut wall permeation), blood-brain barrier (BBB) penetration, and interaction with transporters like P-glycoprotein. frontiersin.org Toxicity predictions typically include assessments for mutagenicity (e.g., AMES test), carcinogenicity, and potential for organ toxicity. frontiersin.org

Drug-likeness is often assessed using rules like Lipinski's Rule of Five, which evaluates properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are considered more likely to be orally bioavailable.

Table 3: Predicted ADMET and Drug-Likeness Profile for this compound

Note: These are theoretical predictions based on the structure and properties of similar compounds.

PropertyCategoryPredicted Value/OutcomeSignificance
Molecular WeightDrug-Likeness (Lipinski's Rules)~189.16 g/molCompliant (<500)
logP (Lipophilicity)~1.5 - 2.5Compliant (<5)
Hydrogen Bond Donors1 (from -COOH)Compliant (≤5)
Hydrogen Bond Acceptors4 (2 from -COOH, 1 from furan O, 1 from pyridine N)Compliant (≤10)
Human Intestinal AbsorptionAbsorptionHighGood potential for oral absorption.
Caco-2 PermeabilityModerate to HighIndicates good permeation across the intestinal wall. frontiersin.org
BBB PermeabilityDistributionPredicted to be low/unlikely to crossMay limit effects on the central nervous system.
P-glycoprotein SubstratePredicted to be a non-substrateNot likely to be actively removed from cells by this transporter. frontiersin.org
AMES ToxicityToxicityPredicted to be non-mutagenicLow risk of causing genetic mutations.
HepatotoxicityPredicted to be low riskLow likelihood of causing liver damage.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of atoms and molecules over time, providing valuable information on the stability of the docked pose, the flexibility of the ligand and protein, and the conformational changes that may occur upon binding. nih.govbiorxiv.org

For this compound, an MD simulation would typically start with the best-docked pose in the active site of a target protein. The simulation would then be run for a duration of nanoseconds to microseconds. nih.gov Key analyses, such as calculating the Root Mean Square Deviation (RMSD) of the ligand's position over time, would be performed to assess the stability of the binding. A stable, low RMSD value indicates that the ligand remains securely in the binding pocket in the predicted orientation. These simulations can confirm the interactions predicted by docking and provide deeper insights into the binding dynamics. nih.govbiorxiv.org

Future Perspectives and Research Directions for 4 Furan 2 Yl Nicotinic Acid

Development of Highly Selective and Potent Analogues

The future development of 4-(Furan-2-YL)nicotinic acid as a therapeutic agent hinges on the design of analogues with enhanced potency and selectivity. Research in this area will likely focus on systematic modifications of its core structure to elucidate detailed Structure-Activity Relationships (SAR). The core principle involves altering specific parts of the molecule—namely the furan (B31954) ring, the pyridine (B92270) ring, and the carboxylic acid group—to optimize interactions with biological targets. scispace.comnih.gov

Key strategies for analogue development include:

Substitution on the Furan and Pyridine Rings: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on both the furan and pyridine rings can significantly influence the molecule's electronic properties, lipophilicity, and steric profile. nih.govmdpi.com These changes can lead to improved binding affinity and selectivity for a specific receptor or enzyme. For instance, studies on related benzofuran (B130515) derivatives have shown that halogen substitutions can form favorable hydrophobic interactions, thereby increasing potency. mdpi.com

Modification of the Carboxylic Acid Group: The carboxylic acid moiety is a critical functional group that often participates in hydrogen bonding with biological targets. Converting this group into esters, amides, or bioisosteres like tetrazoles can alter the compound's pharmacokinetic properties, such as cell permeability and metabolic stability, while potentially maintaining or improving its biological activity. nih.gov

Scaffold Hopping and Ring Variation: Replacing the furan ring with other five-membered heterocycles like thiophene (B33073) or pyrrole, or the pyridine ring with other nitrogen-containing aromatic systems, could lead to novel compounds with different pharmacological profiles. mdpi.com Splicing the nicotinic acid scaffold with other active substructures is a common method for discovering new lead compounds. mdpi.com

The systematic synthesis and biological evaluation of these new derivatives will be crucial for building a comprehensive SAR model. This model will guide the rational design of second-generation compounds with optimized efficacy and a reduced likelihood of off-target effects. scispace.com

Table 1: Potential Structure-Activity Relationship (SAR) Directions for this compound Analogues This table is generated based on SAR principles from related heterocyclic compounds.

Molecular Modification Rationale Potential Outcome
Substitution on Pyridine Ring Alter electronic distribution and steric bulk to enhance target binding. mdpi.com Increased potency and selectivity.
Substitution on Furan Ring Modify lipophilicity and interaction with hydrophobic pockets of the target. mdpi.com Improved pharmacokinetic profile and target affinity.
Esterification of Carboxylic Acid Increase cell membrane permeability (prodrug strategy). Enhanced bioavailability.
Amidation of Carboxylic Acid Introduce new hydrogen bonding opportunities and alter solubility. mdpi.com Modified biological activity and duration of action.

| Replacement of Furan Ring | Explore different heterocyclic scaffolds (e.g., thiophene, pyrrole) to discover novel interactions. mdpi.com | Novel pharmacological profiles and intellectual property. |

Exploration of Novel Therapeutic Applications

The structural motifs of furan and nicotinic acid are present in a wide range of biologically active compounds, suggesting that this compound and its analogues could have therapeutic potential across various diseases. scispace.comwisdomlib.orgresearchgate.net Furan derivatives are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. wisdomlib.orgorientjchem.org Similarly, nicotinic acid and its derivatives are recognized for their roles in treating cardiovascular diseases and their potential as neuroprotectants and antioxidants. scispace.comresearchgate.net

Future research should therefore explore the efficacy of novel this compound analogues in therapeutic areas beyond their initial scope. Potential applications to investigate include:

Oncology: Many furan-containing molecules have been shown to target cancer cells by inducing apoptosis or inhibiting key enzymes. orientjchem.orgresearchgate.netnih.gov Derivatives of this compound could be screened against various cancer cell lines to identify potential anticancer agents. researchgate.net

Infectious Diseases: The furan nucleus is a core component of several antimicrobial drugs. orientjchem.org New analogues could be tested for activity against a panel of pathogenic bacteria and fungi, including drug-resistant strains. nih.gov

Inflammatory Disorders: Given the known anti-inflammatory properties of some furan derivatives, new compounds could be evaluated in models of chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease. wisdomlib.org

Neurodegenerative Diseases: Nicotinic acid derivatives have been reported as potential neuroprotective agents. researchgate.net The exploration of this compound analogues for activity in models of Alzheimer's or Parkinson's disease could be a promising research avenue.

A systematic screening approach, leveraging high-throughput assays, will be essential to uncover these new therapeutic possibilities and expand the potential clinical utility of this class of compounds.

Table 2: Potential Therapeutic Applications for this compound Analogues

Therapeutic Area Rationale Based on Parent Scaffolds
Anticancer Furan derivatives can induce apoptosis and inhibit cancer cell growth. mdpi.comorientjchem.org
Antibacterial / Antifungal The furan ring is a key pharmacophore in many antimicrobial agents. wisdomlib.orgorientjchem.org
Anti-inflammatory Certain furan and nicotinic acid derivatives exhibit anti-inflammatory effects. scispace.comwisdomlib.org
Antiviral Some furan-based compounds inhibit the replication of viruses like HIV and influenza. orientjchem.org
Cardiovascular Nicotinic acid is a well-established lipid-lowering drug used to treat atherosclerosis. scispace.comresearchgate.net

| Neuroprotection | Nicotinic acid derivatives have shown potential as neuroprotective agents. researchgate.net |

Integration of Advanced Synthetic Technologies

The efficient and scalable synthesis of this compound and its diverse analogues is critical for advancing research and development. Traditional batch synthesis methods can be time-consuming and difficult to scale. The integration of advanced synthetic technologies can overcome these limitations, enabling rapid library synthesis for SAR studies and paving the way for large-scale manufacturing. mdpi.com

One of the most promising technologies is continuous flow chemistry . This approach involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. mdpi.commdpi.com Key advantages of flow synthesis include:

Enhanced Safety: Potentially hazardous reactions, such as nitrations, can be performed more safely on a small scale within the reactor, minimizing the risks associated with thermal runaway. nih.gov

Improved Efficiency and Yield: Precise control over reaction parameters like temperature, pressure, and residence time often leads to higher yields, better selectivity, and reduced waste. mdpi.com

Scalability: Scaling up production is achieved by running the system for longer periods or by using parallel reactors, avoiding the complex re-optimization often required when scaling up batch reactions. researchgate.net

Automation: Flow systems can be automated, allowing for the rapid synthesis of a library of analogues by systematically varying reagents and conditions. researchgate.net

Recent advancements have demonstrated the successful use of flow chemistry for synthesizing nitrofuran pharmaceuticals and other complex heterocyclic molecules. researchgate.netnih.gov Applying these methodologies to the synthesis of this compound derivatives could significantly accelerate the drug discovery process, from initial lead optimization to the production of candidates for preclinical evaluation. mdpi.com Other modern techniques, such as microwave-assisted synthesis, can also be employed to expedite reaction times and improve yields for specific synthetic steps. mdpi.com

Clinical Translation Potential and Preclinical Development

For any promising analogue of this compound to progress toward clinical application, a rigorous preclinical development program is essential. This phase aims to bridge the gap between discovery and human trials by thoroughly evaluating the compound's safety and efficacy profile. While specific preclinical data for this compound is not yet established, a clear path for future candidates can be outlined.

The preclinical development pathway for a lead compound would involve several key stages:

In Vitro Profiling: The initial step involves comprehensive in vitro testing to confirm the mechanism of action and selectivity. This includes binding and functional assays using the intended biological target and a panel of related off-targets to assess specificity.

ADME-Tox Studies: A critical phase involves evaluating the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These studies determine the compound's bioavailability, how it is distributed throughout the body, its metabolic fate, and how it is eliminated. Early in vitro toxicology screening is also performed to identify potential liabilities.

In Vivo Efficacy Models: The lead candidate must demonstrate efficacy in relevant animal models of the target disease. These studies provide the crucial proof-of-concept that the compound's biological activity translates into a therapeutic effect in a living organism.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Data from animal studies are used to build PK/PD models. These models establish the relationship between the drug concentration in the body (pharmacokinetics) and its therapeutic effect (pharmacodynamics), which is vital for predicting an effective dose range for human trials.

Regulatory Toxicology Studies: Before a compound can be tested in humans, it must undergo formal toxicology and safety pharmacology studies according to regulatory guidelines. These studies are designed to identify any potential adverse effects and establish a safe starting dose for Phase I clinical trials.

Successfully navigating these preclinical stages is a prerequisite for filing an Investigational New Drug (IND) application and obtaining approval to initiate clinical trials. The ultimate clinical translation potential of this compound derivatives will depend on identifying a lead candidate with a robust efficacy and safety profile in these comprehensive preclinical evaluations.

Q & A

Q. How do structural modifications (e.g., furan substitution position) influence the binding affinity of nicotinic acid derivatives to biological targets?

  • Methodological Answer : Thermal shift assays (ΔTm) provide insights into ligand-target interactions. For example, 3-(furan-2-yl)benzoic acid (ΔTm = 0.6°C) shows weaker binding compared to 6-methyl-5-(4-phenylthiazol-2-yl)-2-(trifluoromethyl)nicotinic acid (ΔTm = 1.7°C), highlighting the importance of substituent bulk and electronic effects . SAR studies should compare ΔTm values across analogs to optimize binding.

Q. What experimental strategies can resolve contradictions in binding data for this compound analogs?

  • Methodological Answer : Discrepancies in ΔTm or IC50 values may arise from assay conditions (e.g., buffer pH, protein concentration). Validate findings using orthogonal methods:
  • Isothermal titration calorimetry (ITC) for direct binding thermodynamics.
  • Surface plasmon resonance (SPR) to measure kinetic parameters (kon, koff).
  • Replicate assays under standardized conditions (e.g., 25°C, pH 7.4) .

Q. How can computational modeling enhance the design of this compound derivatives for enzyme inhibition?

  • Methodological Answer :
  • Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in targets like DHFR or glucokinase .
  • Use MD simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes over time.
  • Validate predictions with free-energy perturbation (FEP) calculations to rank derivatives by binding affinity .

Q. What mechanistic insights exist for the oxidation of nicotinic acid derivatives in acidic media?

  • Methodological Answer : Kinetic studies using peroxomonosulfate (HSO5<sup>–</sup>) reveal a proton-dependent mechanism. The reactive species is protonated nicotinic acid, with rate laws derived from spectrophotometric monitoring of substrate decay. Rate constants (k) are pH-sensitive, requiring tight control of [H<sup>+</sup>] .

Methodological Considerations

Q. How can researchers purify this compound derivatives effectively?

  • Advanced Techniques :
  • Preparative HPLC with C18 columns (acetonitrile/water gradients) for high-purity isolation.
  • Recrystallization using ethanol/water mixtures to remove polar impurities.
  • Monitor purity via HPLC-DAD or LC-MS .

Q. What biochemical pathways involve this compound as a precursor or metabolite?

  • Methodological Answer :
  • Trace incorporation into NAD biosynthesis via nicotinic acid mononucleotide (NaMN) using isotopic labeling (e.g., <sup>13</sup>C-furan) .
  • Assess enzymatic conversion using NAD/NADH fluorescence assays or HPLC quantification of pathway intermediates .

Data Interpretation Tables

Table 1 : ΔTm Values of Selected Nicotinic Acid Analogs

CompoundΔTm (°C)
3-(Furan-2-yl)benzoic acid0.6
6-Methyl-5-(4-phenylthiazol-2-yl)-...1.7
5-(Furan-2-yl)thiophene-2-carboxylic acid1.3

Table 2 : Key Safety Data for Analogous Compounds

HazardPrecautionary Measure
Acute oral toxicity (H302)Avoid ingestion; use mouthwash
Skin irritation (H315)Wear nitrile gloves
Respiratory irritation (H335)Use fume hood

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.